"1-Butyl-5-oxo-L-proline" chemical properties
"1-Butyl-5-oxo-L-proline" chemical properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific chemical entity "1-Butyl-5-oxo-L-proline" is limited in publicly accessible scientific literature. This guide provides a summary of available data on the parent compound, L-pyroglutamic acid, and closely related derivatives. The properties and protocols outlined herein are presented as a predictive guide for researchers and should be adapted and verified through empirical investigation.
Introduction
1-Butyl-5-oxo-L-proline, also known as N-butyl-pyroglutamic acid, is a derivative of L-pyroglutamic acid. Pyroglutamic acid is a naturally occurring amino acid derivative found in various biological systems.[1] It is a key intermediate in the glutathione cycle and has been investigated for its potential nootropic and anxiolytic effects.[1][2] The addition of a butyl group to the nitrogen atom of the pyroglutamic acid ring is expected to increase its lipophilicity, which may influence its pharmacokinetic and pharmacodynamic properties.
This document serves as a technical resource, compiling predicted chemical properties, generalized experimental protocols for synthesis and characterization, and relevant biological context for 1-Butyl-5-oxo-L-proline.
Chemical and Physical Properties
| Property | tert-Butyl 5-oxo-L-prolinate | L-Pyroglutamic Acid | 1-Butyl-5-oxo-L-proline (Predicted) |
| Molecular Formula | C9H15NO3[3] | C5H7NO3[1] | C9H15NO3 |
| Molecular Weight | 185.22 g/mol [3] | 129.11 g/mol [1] | ~185.22 g/mol |
| CAS Number | 35418-16-7[3] | 98-79-3[4] | Not Available |
| Melting Point | 104-106 °C[5] | 184 °C[1] | Data not available |
| Boiling Point | 319.2 °C at 760 mmHg[5] | Data not available | Data not available |
| Density | 1.1 g/cm³[5] | Data not available | Data not available |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4] | Very soluble in water.[6] | Likely soluble in organic solvents. |
| XLogP3 | 0.5[3] | -0.8[7] | > 0.5 |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 1-Butyl-5-oxo-L-proline are not published. The following are generalized methodologies based on standard organic chemistry techniques for the synthesis of N-alkylated amino acid derivatives and related compounds.
Synthesis of 1-Butyl-5-oxo-L-proline
A potential synthetic route for 1-Butyl-5-oxo-L-proline involves the N-alkylation of L-pyroglutamic acid.
Materials:
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L-pyroglutamic acid
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1-Bromobutane (or other butylating agent)
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A suitable base (e.g., sodium hydride, potassium carbonate)
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Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile)
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Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate)
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Silica gel for column chromatography
Procedure:
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To a solution of L-pyroglutamic acid in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Allow the mixture to stir for a specified time to facilitate the formation of the corresponding salt.
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Add 1-bromobutane dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
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Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography to yield 1-Butyl-5-oxo-L-proline.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the structure, including the presence of the butyl group and the pyroglutamate ring.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound and confirm its molecular formula.
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Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can identify the characteristic functional groups present in the molecule, such as the carbonyl groups of the lactam and carboxylic acid.
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Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the volatility and thermal stability of the compound.
Biological Context and Signaling Pathways
While no specific signaling pathways involving 1-Butyl-5-oxo-L-proline have been described, its structural similarity to L-pyroglutamic acid suggests potential involvement in related biological processes. L-pyroglutamic acid is a key metabolite in the gamma-glutamyl cycle, which is crucial for glutathione synthesis and recycling.[1][8]
Caption: The Gamma-Glutamyl Cycle.
Experimental and Analytical Workflow
The following diagram illustrates a generalized workflow for the synthesis, purification, and characterization of a novel chemical entity like 1-Butyl-5-oxo-L-proline.
Caption: General Experimental Workflow.
References
- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 2. A new endogenous anxiolytic agent: L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tert-Butyl 5-oxo-L-prolinate | C9H15NO3 | CID 10888648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Buy Tert-Butyl 5-Oxo-L-Prolinate Different Grade from Amitychem - ECHEMI [echemi.com]
- 6. chembk.com [chembk.com]
- 7. 5-Oxo-L-proline-d5 | C5H7NO3 | CID 169445170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyroglutamic Acid | Rupa Health [rupahealth.com]
